Escitalopram Oxalate

Catalog No.
S527419
CAS No.
219861-08-2
M.F
C22H23FN2O5
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Escitalopram Oxalate

CAS Number

219861-08-2

Product Name

Escitalopram Oxalate

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid

Molecular Formula

C22H23FN2O5

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1

InChI Key

KTGRHKOEFSJQNS-BDQAORGHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Escitalopram Oxalate; Cipralex; Lexapro; 219861-08-2; (S)-Citalopram Oxalate; UNII-5U85DBW7LO; Citalopram;Cytalopram; Escitalopram Lexapro Lu-10-171 Lu10171

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

The exact mass of the compound Escitalopram oxalate is 414.1591 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758934. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Escitalopram Oxalate is the oxalate salt of escitalopram, the pharmacologically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram. This specific, purified enantiomer is responsible for the potent and selective inhibition of the human serotonin transporter (SERT). The use of the oxalate salt form is critical, as it facilitates the formation of a stable, crystalline solid, which is essential for achieving high purity, ensuring consistent formulation properties, and enabling reproducible performance in research and development.

Substituting Escitalopram Oxalate with its racemic precursor, citalopram, is counter-indicated for applications requiring maximal potency and predictable activity. Citalopram is a 1:1 mixture of the active S-enantiomer (escitalopram) and the R-enantiomer. The R-enantiomer is not merely an inert diluent; multiple studies have shown it counteracts the therapeutic effect of escitalopram by binding to an allosteric site on the serotonin transporter, which reduces the binding and efficacy of the active S-enantiomer. This antagonistic interaction means that the pharmacological effect of the purified S-enantiomer is not equivalent to a double dose of the racemate. Therefore, for assays, formulation development, or any research demanding consistent and maximal SERT inhibition, the use of the enantiopure Escitalopram Oxalate is necessary to avoid the confounding and inhibitory effects of the R-citalopram distomer.

Enantiomer-Specific Potency: Over 30-Fold Higher Affinity for SERT Than R-Citalopram

The therapeutic activity of citalopram resides almost exclusively in the S-enantiomer (escitalopram). Preclinical studies demonstrate that escitalopram binds with high affinity to the human serotonin transporter, whereas the R-enantiomer is approximately 30-fold less potent. In rat brain synaptosomes, escitalopram inhibits serotonin reuptake with an IC50 of 2.1 nM, compared to 3.9 nM for racemic citalopram and 280 nM for R-citalopram.

Evidence DimensionSerotonin Reuptake Inhibition (IC50)
Target Compound Data2.1 nM (Escitalopram)
Comparator Or BaselineRacemic Citalopram: 3.9 nM; R-Citalopram: 280 nM
Quantified Difference1.85x more potent than racemate; 133x more potent than R-enantiomer
ConditionsIn vitro assay using rat brain synaptosomes.

Procuring the isolated S-enantiomer ensures maximum target-specific activity per unit mass and eliminates the low-potency R-enantiomer.

Functional Antagonism: R-Enantiomer Attenuates Escitalopram's Effect In Vivo

The R-enantiomer present in racemic citalopram is not inert but actively counteracts escitalopram's function. In vivo microdialysis studies in rats showed that R-citalopram administration attenuated the increase in extracellular serotonin levels induced by escitalopram in the ventral hippocampus. This antagonistic effect is attributed to R-citalopram's interaction with an allosteric site on the serotonin transporter, which negatively modulates the binding and action of escitalopram at the primary active site.

Evidence DimensionExtracellular Serotonin Levels ([5-HT]ext) increase in ventral hippocampus
Target Compound DataSignificant increase with Escitalopram (0.28 µM)
Comparator Or BaselineIncrease attenuated by co-administration of R-citalopram (8 mg/kg i.p.)
Quantified DifferenceQualitative attenuation of biological effect
ConditionsIn vivo microdialysis in rats.

This demonstrates that using racemic citalopram leads to a sub-maximal biological response compared to the pure S-enantiomer, making Escitalopram Oxalate essential for achieving a full and reproducible effect.

Processability Advantage: Oxalate Salt Enables Stable, Crystalline Particle Formation for Formulation

The choice of the oxalate salt is a key processability and formulation differentiator. Unlike the citalopram racemate, which readily forms crystalline hydrobromide and hydrochloride salts, the oxalate is the primary pharmaceutically accepted crystalline salt for escitalopram. Patents describe detailed methods for controlling the crystallization of escitalopram oxalate from ethanol/water systems to produce particles with a median size of at least 40-50 µm. This controlled particle size is critical for achieving good flow properties required for direct compression tableting and ensuring reproducible composition in solid dosage forms, a significant advantage over materials with poor flow or small particle size.

Evidence DimensionCrystallinity and Particle Engineering
Target Compound DataWell-defined crystallization process yielding median particle sizes of 50-200 µm suitable for direct compression.
Comparator Or BaselineEscitalopram free base or other potential salts lack established, scalable crystallization protocols for producing particles with optimal flow properties.
Quantified DifferenceN/A (Processability feature vs. lack thereof)
ConditionsPatented crystallization process involving controlled cooling and seeding in an ethanol/water solvent system.

Procuring the oxalate salt provides a solid form with established, scalable methods for crystallization and particle size control, which is critical for reproducible manufacturing of solid formulations.

Reference Standard for Enantioselective Analysis

As a highly pure, stable, crystalline solid, Escitalopram Oxalate is the definitive reference standard for developing and validating analytical methods (e.g., chiral HPLC) to quantify enantiomeric purity in citalopram synthesis or to measure escitalopram in biological matrices.

High-Throughput Screening and In Vitro Pharmacology

For screening campaigns or mechanistic studies targeting SERT, using Escitalopram Oxalate eliminates the confounding allosteric antagonism from R-citalopram. This ensures that observed inhibitory effects are directly and quantitatively attributable to the active compound, providing clearer structure-activity relationship (SAR) data.

Pre-formulation and Solid-State Characterization Studies

Researchers developing novel oral dosage forms benefit from starting with the well-characterized oxalate salt. Its established crystallization behavior, known stability, and suitability for direct compression tableting provide a robust baseline for formulation development, polymorph screening, and excipient compatibility studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

414.15910000 Da

Monoisotopic Mass

414.15910000 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5U85DBW7LO

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Escitalopram Oxalate is the oxalate salt of escitalopram, a pure S-enantiomer of the racemic bicyclic phthalane derivative citalopram, with antidepressant activity. As a selective serotonin reuptake inhibitor (SSRI), escitalopram blocks the reuptake of serotonin by neurons in the central nervous system (CNS), thereby potentiating CNS serotonergic activity.

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Irritant

Irritant

Other CAS

219861-08-2

Metabolism Metabolites

Mainly hepatic. Escitalopram undergoes N-demethylation to S-demethylcitalopram (S-DCT) and S-didemethylcitalopram (S-DDCT). CYP3A4 and CYP2C19 are the enzymes responsible for this N-demethylation reaction. Route of Elimination: Following oral administrations of escitalopram, the fraction of drug recovered in the urine as escitalopram and S-demethylcitalopram (S-DCT) is about 8% and 10%, respectively. The oral clearance of escitalopram is 600 mL/min, with approximately 7% of that due to renal clearance. Escitalopram is metabolized to S-DCT and S-didemethylcitalopram (S-DDCT). Half Life: 27-32 hours

Wikipedia

Escitalopram oxalate

FDA Medication Guides

LEXAPRO
ESCITALOPRAM OXALATE
TABLET;ORAL
SOLUTION;ORAL
ALLERGAN
04/19/2024

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Ma L, Lu ZN, Hu P, Yao CJ. Neuroprotective effect of escitalopram oxalate in
2: Kakde RB, Satone DD, Gadapayale KK, Kakde MG. Stability-indicating RP-HPLC
3: Alarfaj NA, Aly FA, Al-Qahtany AA. Flow-injection chemiluminescence and
4: Khanna S, Chirinos RE, Venna S. Escitalopram oxalate (Lexapro)-induced
5: Dikmen M, Cantürk Z, Oztürk Y. Escitalopram oxalate, a selective serotonin
6: Sharma S, Rajpurohit H, Sonwal C, Bhandari A, Choudhary V, Jain T. Zero order
7: Vetrichelvan T, Arul K, Sumithra M, Umadevi B. Colorimetric method for the
8: Kakde RB, Satone DD. Spectrophotometric method for simultaneous estimation of
9: Dhaneshwar SR, Mahadik MV, Kulkarni MJ. Column liquid
10: Gandhi SV, Dhavale ND, Jadhav VY, Sabnis SS. Spectrophotometric and
11: Li J, Tian Y, Zhang ZJ, Wang N, Ren X, Chen Y. Pharmacokinetics and
12: Agarwal S, Gowda KV, Selvan PS, Chattaraj TK, Pal TK. Bioequivalence of two
13: Harrison WT, Yathirajan HS, Bindya S, Anilkumar HG, Devaraju. Escitalopram

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